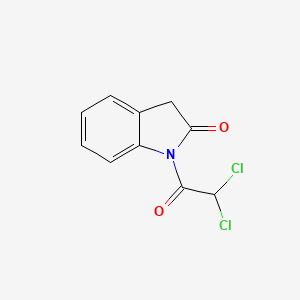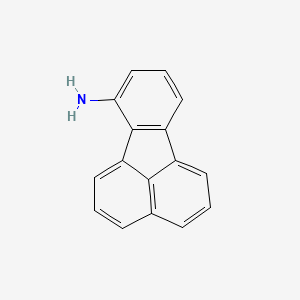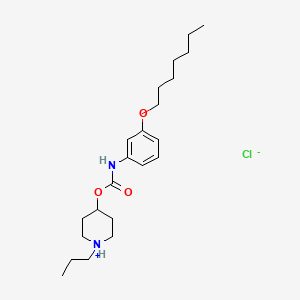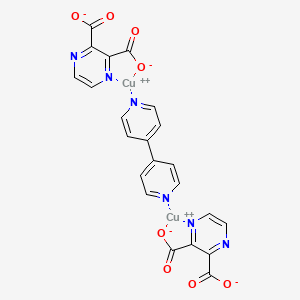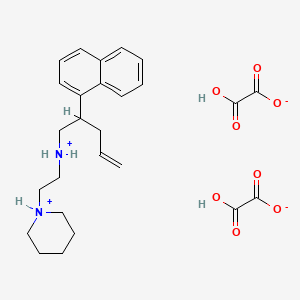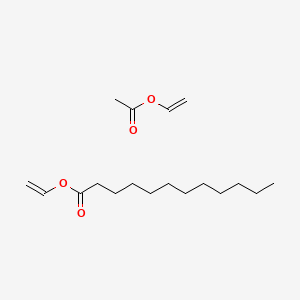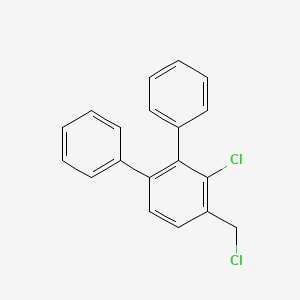
1,3,5-Triazine-2,4-disulfenamide, N,N'-dicyclohexyl-6-(diethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- is a chemical compound with the molecular formula C19H34N6S2 It is a derivative of triazine, a heterocyclic compound, and is characterized by the presence of disulfenamide and diethylamino groups
Métodos De Preparación
The synthesis of 1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- involves several steps. One common method includes the reaction of cyanuric chloride with diethylamine and dicyclohexylamine under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- can be compared with other triazine derivatives such as:
- 1,3,5-Triazine-2,4,6-triyl trianiline
- 1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- These compounds share a similar triazine core but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of disulfenamide and diethylamino groups in 1,3,5-Triazine-2,4-disulfenamide, N,N’-dicyclohexyl-6-(diethylamino)- makes it distinct and valuable for specific research and industrial purposes .
Propiedades
Número CAS |
35302-14-8 |
|---|---|
Fórmula molecular |
C19H34N6S2 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
4,6-bis[(cyclohexylamino)sulfanyl]-N,N-diethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H34N6S2/c1-3-25(4-2)17-20-18(26-23-15-11-7-5-8-12-15)22-19(21-17)27-24-16-13-9-6-10-14-16/h15-16,23-24H,3-14H2,1-2H3 |
Clave InChI |
JPLINCBENVLYRJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=NC(=N1)SNC2CCCCC2)SNC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


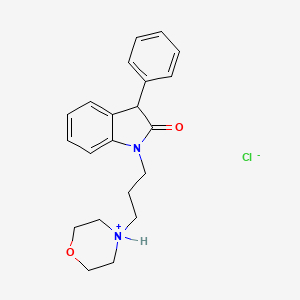

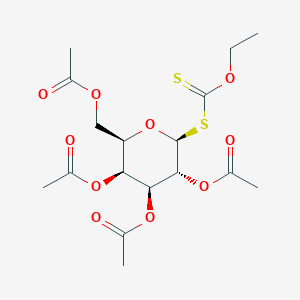
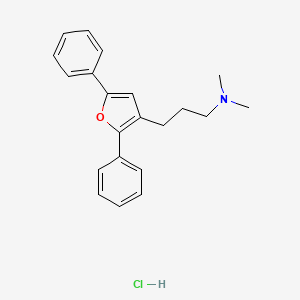
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
